5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-
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Overview
Description
5-Benzofuranol, 4-([1,4’-bipiperidin]-1’-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran core, a bipiperidinylmethyl group, and a phenylmethoxyphenyl moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 4-([1,4’-bipiperidin]-1’-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of the Bipiperidinylmethyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the benzofuran core.
Attachment of the Phenylmethoxyphenyl Moiety: This can be done through etherification reactions, where a phenylmethoxy group is attached to the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the bipiperidinylmethyl group, potentially converting it to simpler amine derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the phenylmethoxyphenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for treating diseases like cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 4-([1,4’-bipiperidin]-1’-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- would depend on its specific biological activity. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bipiperidinylmethyl group might enhance its ability to cross cell membranes, while the phenylmethoxyphenyl moiety could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its simple structure and basic biological activities.
2-Phenylbenzofuran: A derivative with enhanced biological activity due to the phenyl group.
4-Piperidinylmethylbenzofuran: A compound similar in structure but lacking the phenylmethoxyphenyl moiety.
Uniqueness
What sets 5-Benzofuranol, 4-([1,4’-bipiperidin]-1’-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- apart is its combination of functional groups, which may confer unique biological activities and chemical properties. The presence of the bipiperidinylmethyl group and the phenylmethoxyphenyl moiety could enhance its pharmacological profile compared to simpler benzofuran derivatives.
Properties
Molecular Formula |
C32H36N2O3 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C32H36N2O3/c35-29-13-14-31-27(28(29)22-33-19-15-25(16-20-33)34-17-7-2-8-18-34)21-32(37-31)26-11-5-6-12-30(26)36-23-24-9-3-1-4-10-24/h1,3-6,9-14,21,25,35H,2,7-8,15-20,22-23H2 |
InChI Key |
IXCKMYXIWLDDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC4=C3C=C(O4)C5=CC=CC=C5OCC6=CC=CC=C6)O |
Origin of Product |
United States |
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